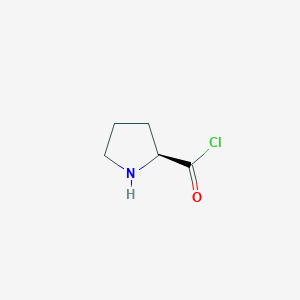
Prolyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prolyl chloride, also known as D-Prolyl chloride, is a chemical compound with the molecular formula C5H8ClNO. It is a derivative of proline, an amino acid, and is characterized by the presence of a chloride group attached to the proline structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Prolyl chloride can be synthesized through the reaction of proline with thionyl chloride (SOCl2). The reaction typically involves the following steps:
- Dissolving proline in an appropriate solvent such as dichloromethane.
- Adding thionyl chloride to the solution.
- Allowing the reaction to proceed at room temperature or under reflux conditions.
- Removing the solvent and excess thionyl chloride under reduced pressure to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and controlled environments ensures the efficient and safe production of the compound.
化学反应分析
Types of Reactions
Prolyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines or alcohols.
Acylation Reactions: this compound can be used as an acylating agent in the synthesis of peptides and other organic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, tetrahydrofuran, and other non-polar solvents are typically used.
Conditions: Reactions are often carried out at room temperature or under mild heating.
Major Products Formed
Peptides: this compound is used in peptide synthesis, leading to the formation of proline-containing peptides.
Esters and Amides: Reactions with alcohols and amines result in the formation of esters and amides, respectively.
科学研究应用
Prolyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Prolyl chloride involves its reactivity as an acylating agent. The chloride group is highly reactive and can be readily substituted by nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Prolyl chloride can be compared with other similar compounds such as:
Proline: The parent amino acid from which this compound is derived.
N-Tosyl-(S)-Prolyl Chloride: A derivative used in kinetic resolution of racemic mixtures.
Chiral Proline-Based Reagents: Used in asymmetric synthesis and organocatalysis.
Uniqueness
This compound is unique due to its specific reactivity as an acylating agent and its applications in peptide synthesis and other organic reactions. Its ability to form stable intermediates and products makes it valuable in various fields of research and industry.
属性
分子式 |
C5H8ClNO |
|---|---|
分子量 |
133.57 g/mol |
IUPAC 名称 |
(2S)-pyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2/t4-/m0/s1 |
InChI 键 |
VTVJMWZZVJSEMO-BYPYZUCNSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)Cl |
规范 SMILES |
C1CC(NC1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-Bromo-2-chloro-phenyl)methyl]-2-fluorophenol](/img/structure/B8333505.png)
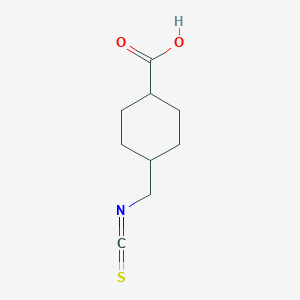
![Ethyl 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B8333517.png)
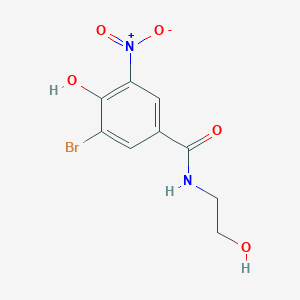
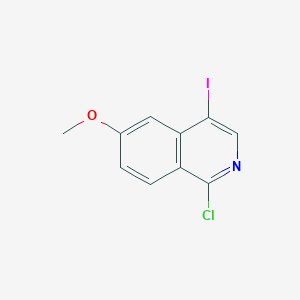
![5-{2-[(Pyridin-4-ylmethyl)-carbamoyl]-pyridin-4-yl}-1H-indole-2-carboxylic acid](/img/structure/B8333548.png)
![2-{[(1S)-1-methylbutyl]oxy}-8-(methyloxy)-1H-purin-6-amine](/img/structure/B8333555.png)
![3-Cyclopropyl-1-[4-(methylsulphenyl)-phenyl]-propan-1,3-dione](/img/structure/B8333556.png)

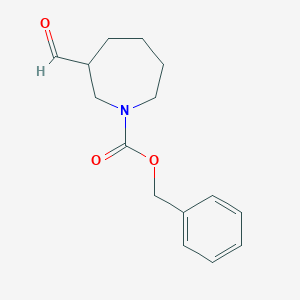
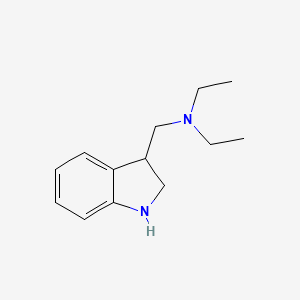

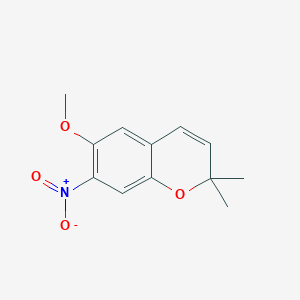
![1-[2-(Tetrahydro-furan-2-ylmethoxy)-phenyl]-ethanone](/img/structure/B8333626.png)
